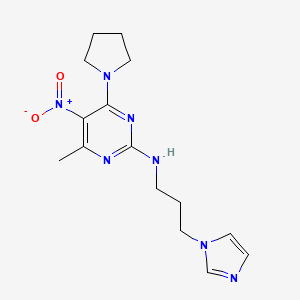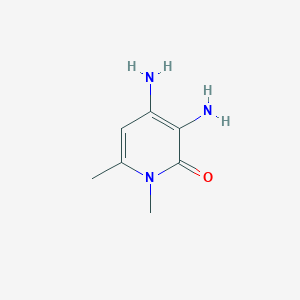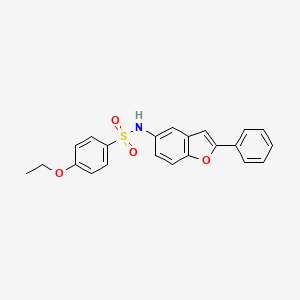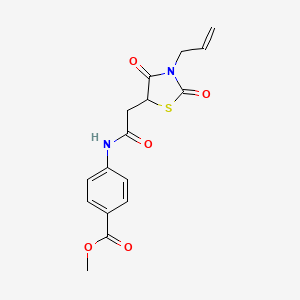
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of thiazolidin-5-yl derivatives typically involves cyclocondensation reactions, employing various catalysts and conditions. For instance, a series of novel thiazolidinone derivatives were synthesized using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as solvent, utilizing anhydrous zinc chloride as a catalyst in a microwave reactor (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Molecular Structure Analysis
The molecular structure of thiazolidin-5-yl derivatives reveals a significant diversity in substituent patterns, which directly impacts their chemical and biological properties. For example, studies have shown that the substitution pattern on the thiazolidine ring is crucial for the compound's activity, with specific groups enhancing anti-inflammatory and antimicrobial activities (S. H. Shelke et al., 2012).
Chemical Reactions and Properties
Thiazolidin-5-yl derivatives undergo various chemical reactions, including N-alkylation, which modifies their biological activity. For instance, the synthesis of novel thiazolidinone derivatives involved reactions that conferred anti-inflammatory and antimicrobial properties, demonstrating the versatility of these compounds in chemical synthesis and modification (A. P. Nikalje et al., 2014).
Physical Properties Analysis
The physical properties of thiazolidin-5-yl derivatives, such as solubility and melting points, are influenced by the nature and position of substituents on the thiazolidine ring. These properties are critical for determining the compound's suitability for drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, play a crucial role in the pharmacological profile of thiazolidin-5-yl derivatives. The presence of the 2,4-dioxothiazolidine moiety is associated with potential antioxidant and anti-inflammatory activities, as evidenced by derivatives exhibiting significant biological activities in vitro and in vivo (M. Lelyukh et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate and its derivatives have been explored for their potential antidiabetic properties. Notably, a series of benzamide derivatives containing the 2,4-dioxothiazolidin-5-yl group, similar to the compound , have been identified as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).
Anticancer Activity
Compounds structurally related to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have demonstrated anticancer activity. For instance, various 4-thiazolidinones with a benzothiazole moiety have shown activity against multiple cancer cell lines, indicating the potential of this chemical structure in cancer research (Havrylyuk et al., 2010).
Antimicrobial Applications
The antimicrobial activities of derivatives similar to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have been a focus of study. Research has shown that N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides exhibit significant anti-staphylococcal activity (Zimenkovskii et al., 2006).
Anti-inflammatory Applications
Investigations into the anti-inflammatory properties of related compounds have been conducted. For example, 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).
Hypoglycemic Activity
There is also research into the hypoglycemic activity of similar compounds. For example, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives have shown significant hypoglycemic activity in animal models (Nikaljea et al., 2012).
Wirkmechanismus
- Mcl-1 (myeloid cell leukemia-1) is a key regulator of apoptosis (programmed cell death). Dysregulation of Mcl-1 can prevent cancer cells from undergoing normal apoptosis, leading to uncontrolled cell proliferation .
- The compound may induce conformational changes in Mcl-1, affecting its stability or interactions with other proteins .
- Downstream effects include altered mitochondrial membrane integrity, cytochrome c release, and caspase activation .
- Cellular effects include increased susceptibility to apoptosis, which is desirable for cancer therapy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Zukünftige Richtungen
The future directions for research on “Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicinal chemistry . This could include the development of novel selective antimicrobial and anti-tumor agents, devoid of many of the unpleasant side effects of conventional antimicrobial and antitumor agents .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNMVPRVNFNONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

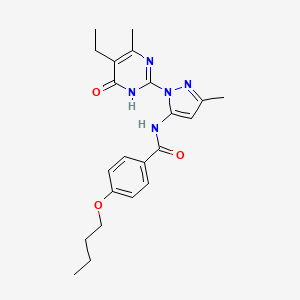
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)
![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

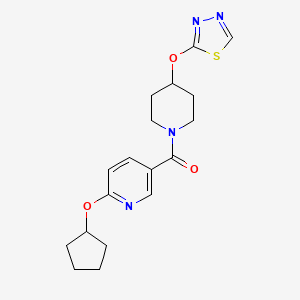
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)
